1,3-Dichloro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene, also known as 1,3-DCB, is a type of organochlorine compound. It is a colorless liquid with a pungent odor and is a derivative of benzene, a known carcinogen. 1,3-DCB has a wide range of applications in the fields of scientific research, industrial production, and medicine.
Scientific Research Applications
Molecular Structure and Properties
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene and its derivatives have been studied for their molecular structures and properties. For instance, the compound 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde demonstrates how molecules linked by hydrogen bonds form inversion dimers with specific ring motifs and are further linked to form sheets parallel to a particular plane in the crystal (Ezhilarasu & Balasubramanian, 2016).
Synthesis and Characterization
New heterocyclic systems derived from this compound have been synthesized, characterized, and evaluated for biological activities. These systems show promise in the field of medicinal chemistry, as evidenced by their antiproliferative activity against various carcinoma cell lines (Taia et al., 2020).
Reaction and Product Formation
Studies on the reaction of functionally substituted chloropropanes with benzene, catalyzed by aluminum chloride, highlight the diverse product formation capabilities of compounds related to this compound. These reactions yield products like n-propylbenzene and diphenylpropanes, showcasing the compound's versatility in organic synthesis (Matsuda & Shinohara, 1978).
Crystal Structure Analysis
Crystallographic studies provide insights into the structural arrangements of compounds related to this compound. These analyses reveal the dihedral angles, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the material properties and potential applications (Jasinski et al., 2008).
Mechanism of Action
Target of Action
It’s known that similar compounds often target proteins or enzymes involved in biochemical pathways .
Mode of Action
It’s known that similar compounds often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene. These factors can include temperature, pH, and the presence of other compounds or substances .
properties
IUPAC Name |
1,3-dichloro-2-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c1-2-4-7-8(10)5-3-6-9(7)11/h1,3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKKNUFKXBSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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